G-5555: An In-Depth Technical Guide on its Mechanism of Action
G-5555: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-5555 is a potent and selective, ATP-competitive inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase implicated in tumorigenesis and cancer progression.[1][2][3] This document provides a comprehensive overview of the mechanism of action of G-5555, detailing its biochemical and cellular activity, selectivity, and in vivo efficacy. The experimental methodologies employed in its characterization are also described to facilitate further research and development.
Introduction to G-5555
G-5555 emerged from a lead optimization program aimed at improving the drug-like properties of earlier PAK1 inhibitors, such as FRAX1036.[4][5] A key innovation in the design of G-5555 was the incorporation of a 5-amino-1,3-dioxanyl moiety, which effectively reduced pKa and lipophilicity, leading to improved potency, pharmacokinetic properties, and selectivity, while mitigating off-target effects like hERG channel activity.[4][5]
Biochemical Mechanism of Action
G-5555 functions as a high-affinity inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[4][6] It exerts its inhibitory effect by competing with ATP for binding to the kinase domain of PAK1.
Kinase Inhibition
G-5555 demonstrates potent inhibition of PAK1 and PAK2 with high affinity.
| Target Kinase | K_i_ (nM) |
| PAK1 | 3.7[1][3][4][6] |
| PAK2 | 11[1][3][6] |
Kinase Selectivity
The selectivity of G-5555 was assessed against a broad panel of 235 kinases. At a concentration of 0.1 µM, G-5555 inhibited only eight other kinases by more than 70%.[4]
| Off-Target Kinase | IC_50_ (nM) |
| SIK2 | 9[1][3] |
| KHS1 | 10[1][3] |
| PAK2 | 11[1][3] |
| MST4 | 20[1][3] |
| YSK1 | 34[1][3] |
| MST3 | 43[1][3] |
| Lck | 52[1][3] |
Cellular Mechanism of Action
G-5555 effectively suppresses the downstream signaling of PAK1 in cellular contexts. A key pharmacodynamic biomarker for G-5555 activity is the phosphorylation of MEK1 at serine 298 (pMEK S298), a direct downstream target of PAK1.[4]
Inhibition of Downstream Signaling
| Assay | Cell Line | IC_50_ (nM) |
| pMEK (S298) Inhibition | H292 (NSCLC) | 69[7] |
Anti-proliferative Activity
G-5555 exhibits greater growth inhibitory activity in cancer cell lines with PAK1 gene amplification.[1][6]
In Vivo Efficacy
The anti-tumor activity of G-5555 has been demonstrated in mouse xenograft models.
| Xenograft Model | Cell Line | Dose | Tumor Growth Inhibition |
| Non-Small Cell Lung Cancer (NSCLC) | H292 | 25 mg/kg b.i.d. (oral) | 60%[1][3][6] |
| PAK1-Amplified Breast Cancer | MDAMB-175 | 25 mg/kg b.i.d. (oral) | 60%[1][3][6] |
Pharmacokinetics and Safety
Pharmacokinetic Parameters in Mice
| Parameter | Value |
| Bioavailability (F) | 80%[1][6] |
| Blood Clearance (CL_blood_) | 24.2 mL/min/kg[4] |
| Half-life (t_1/2_) | 53 min[4] |
| Oral Exposure (AUC) | 30 µM·h[1][6] |
Safety Profile
G-5555 was designed to have low activity against the hERG channel, a common source of cardiotoxicity.[4][5] Patch-clamp assays showed negligible hERG inhibition at concentrations up to 10 µM.[1][2][3][6] However, subsequent studies revealed acute cardiovascular toxicity in mice, which has deemed it unsuitable for clinical development.
Experimental Protocols
PAK1 Kinase Inhibition Assay
-
Principle: A fluorescence resonance energy transfer (FRET)-based assay is used to measure the phosphorylation of a peptide substrate by PAK1.
-
Methodology:
-
The PAK1 enzyme is incubated with G-5555 at various concentrations in a kinase reaction buffer.
-
A FRET peptide substrate (e.g., Ser/Thr19 labeled with Coumarin and Fluorescein) and ATP are added to initiate the reaction.[8]
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The FRET signal is measured using a suitable plate reader. The degree of phosphorylation is inversely proportional to the FRET signal.
-
K_i_ values are calculated from the IC_50_ values determined from the dose-response curves.
-
Cellular pMEK (S298) Phosphorylation Assay
-
Principle: An immunoassay is used to quantify the levels of phosphorylated MEK1 at serine 298 in cell lysates.
-
Methodology:
-
H292 cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of G-5555 for a specified duration.
-
Following treatment, cells are lysed, and the protein concentration of the lysates is determined.
-
An ELISA-based or Western blot analysis is performed using an antibody specific for pMEK (S298).
-
The signal is detected and quantified, and IC_50_ values are determined by fitting the data to a dose-response curve.
-
Kinase Selectivity Profiling
-
Principle: The inhibitory activity of G-5555 is tested against a large panel of purified kinases.
-
Methodology:
-
G-5555 is screened at a fixed concentration (e.g., 0.1 µM) against a panel of 235 kinases in a biochemical assay format (e.g., FRET or radiometric).[4]
-
For kinases showing significant inhibition (>70%), a full dose-response curve is generated to determine the IC_50_ value.
-
Mouse Xenograft Studies
-
Principle: To evaluate the in vivo anti-tumor efficacy of G-5555, human tumor cells are implanted into immunocompromised mice, and tumor growth is monitored following drug treatment.
-
Methodology:
-
Human cancer cells (e.g., H292 or MDAMB-175) are subcutaneously injected into the flank of athymic nude mice.[9]
-
When tumors reach a predetermined volume, mice are randomized into vehicle control and treatment groups.[9]
-
G-5555 is administered orally at the specified dose and schedule (e.g., 25 mg/kg b.i.d.).[1][3][6]
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
-
hERG Patch-Clamp Assay
-
Principle: This electrophysiological technique measures the effect of G-5555 on the potassium current conducted by the hERG channel, which is crucial for cardiac repolarization.
-
Methodology:
-
Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.[10][11]
-
Whole-cell patch-clamp recordings are performed to measure the hERG current in response to a specific voltage protocol.[12][13]
-
G-5555 is perfused at various concentrations, and the effect on the hERG current is recorded.
-
The percentage of inhibition at each concentration is determined, and an IC_50_ value is calculated if significant inhibition is observed.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: G-5555 inhibits the PAK1 signaling pathway.
References
- 1. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pK a Polar Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety (Journal Article) | OSTI.GOV [osti.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probe G-5555 | Chemical Probes Portal [chemicalprobes.org]
- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 11. evotec.com [evotec.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
